molecular formula C15H12N4O6S3 B406724 2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide CAS No. 296244-27-4

2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide

Cat. No. B406724
CAS RN: 296244-27-4
M. Wt: 440.5g/mol
InChI Key: MOUDUBBAPNUGPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N - (4- (4- (methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized, which combine thiazole and sulfonamide, groups with known antibacterial activity .

Scientific Research Applications

Inhibition of Kynurenine 3-Hydroxylase

Compounds structurally related to "2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide" have been studied for their inhibitory effects on kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These inhibitors show potential in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Anticonvulsant Agents

Derivatives of benzenesulfonamide with a thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. Some compounds demonstrated significant protection against picrotoxin-induced convulsion, indicating potential as anticonvulsant agents (Farag et al., 2012).

Anticancer and Radiosensitizing Effects

Research into thioureido sulfaquinoxaline derivatives, which are structurally related to the compound , has shown substantial in vitro anticancer activity against human liver cell lines. Some derivatives also demonstrated radiosensitizing effects, enhancing the effectiveness of radiotherapy in cancer treatment (Ghorab et al., 2011).

First Hyperpolarizability Studies

The study of benzenesulfonamide derivatives for their first hyperpolarizability, a property relevant to nonlinear optical materials, has been conducted. These investigations contribute to the development of materials for optical technologies (Kucharski et al., 1999).

Antimicrobial Activity

Thiazoles and benzothiazoles bearing a benzenesulfonamide moiety have demonstrated antimicrobial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis strains. These findings highlight the potential of such compounds in addressing antibiotic resistance (Argyropoulou et al., 2009).

properties

IUPAC Name

2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O6S3/c20-19(21)13-3-1-2-4-14(13)28(24,25)17-11-5-7-12(8-6-11)27(22,23)18-15-16-9-10-26-15/h1-10,17H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUDUBBAPNUGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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